molecular formula C9H7ClF2O2S B2507777 4-(2,2-Difluoro-cyclopropyl)-benzenesulfonyl chloride CAS No. 883146-05-2

4-(2,2-Difluoro-cyclopropyl)-benzenesulfonyl chloride

Cat. No. B2507777
CAS RN: 883146-05-2
M. Wt: 252.66
InChI Key: RFLPEFSXJWXSCO-UHFFFAOYSA-N
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Description

The compound "4-(2,2-Difluoro-cyclopropyl)-benzenesulfonyl chloride" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonyl derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, benzenesulfonyl chloride derivatives are used as derivatizing agents for amines in environmental analysis , and as electrophiles in the synthesis of organophosphorus compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of benzenesulfonyl chloride derivatives in various reactions. For example, the preparation of aryl cyclopropanes from γ-benzenesulfonylalkyl tin derivatives and n-butyllithium indicates a method for introducing the cyclopropyl group adjacent to a benzenesulfonyl moiety . Additionally, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride suggests a method for activating thioglycosides, which could be relevant for the synthesis of glycosyl derivatives of benzenesulfonyl compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl derivatives can be complex, as indicated by the X-ray diffraction analysis of 2,4,5-trichlorobenzenesulfonyl chloride, which reveals a planar benzene ring with a dihedral angle to the sulfonyl chloride group . This suggests that similar structural analyses could be applied to "this compound" to determine its molecular geometry and electronic structure.

Chemical Reactions Analysis

Benzenesulfonyl chloride derivatives participate in various chemical reactions. The cycloaddition reactions of benzoylsulfene with anils demonstrate the reactivity of benzenesulfonyl compounds with nitrogen-containing substrates . Moreover, the thiolation annulations of 1,4-dihalides with sulfides leading to benzothiophenes and benzothiazoles show the potential for constructing heterocyclic systems . These studies provide a foundation for understanding the reactivity of "this compound" in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl derivatives can be inferred from their use in analytical chemistry and their reactivity patterns. The derivatization of aliphatic amines with benzenesulfonyl chloride for GC-MS analysis indicates the compound's ability to react with nucleophilic species in aqueous media . The reactivity of benzenesulfenyl chloride with organophosphorus compounds also highlights its electrophilic character . These properties are likely to be relevant to "this compound" and can guide further research into its behavior.

Scientific Research Applications

Organohalides in Medicinal Chemistry

Organohalides, including compounds like "4-(2,2-Difluoro-cyclopropyl)-benzenesulfonyl chloride," are key in medicinal chemistry due to their reactivity and the ability to participate in various chemical reactions. They are often used in the synthesis of pharmaceuticals and agrochemicals. For instance, halogenated compounds have been explored for their antimicrobial properties and as intermediates in the synthesis of more complex molecules (Pereira & Tagkopoulos, 2019).

Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides, such as the sulfonyl chloride group in "this compound," are pivotal in organic synthesis. They are utilized for introducing sulfonyl groups into molecules, serving as intermediates in the synthesis of sulfonamides, sulfonyl ureas, and other sulfonate esters. These derivatives are crucial in drug development, showing a range of biological activities including antibacterial, antiviral, and anticancer properties (Chachignon, Guyon, & Cahard, 2017).

Applications in Materials Science

Compounds with complex structures that include cyclopropyl and sulfonyl chloride functionalities are also investigated for their potential in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. For example, the BODIPY platform has been recognized for its tunable properties in the green to NIR spectrum for OLEDs, highlighting the importance of structural variation in organic electronics (Squeo & Pasini, 2020).

Environmental and Health Impact Studies

While not directly related to "this compound," research on the environmental and health impacts of similar compounds is crucial. Studies have been conducted on the persistence, bioaccumulation, and toxicological effects of organohalides and sulfonyl chlorides, providing insight into regulatory measures and safety guidelines for their use and disposal (Taiwo, 2019).

Mechanism of Action

The mechanism of action would depend on the specific reaction that this compound is involved in. Generally, the sulfonyl chloride group can act as an electrophile, reacting with nucleophiles in substitution reactions .

Safety and Hazards

As with many chemical compounds, handling “4-(2,2-Difluoro-cyclopropyl)-benzenesulfonyl chloride” would likely require caution. The sulfonyl chloride group, in particular, is known to be reactive and could pose hazards if not handled properly .

Future Directions

The potential applications and future directions for this compound would depend on its reactivity and the types of reactions it can participate in. Given its structure, it could be a useful intermediate in the synthesis of various organic compounds .

properties

IUPAC Name

4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2S/c10-15(13,14)7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLPEFSXJWXSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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